molecular formula C21H30N2O2 B7343740 (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone

(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone

Cat. No. B7343740
M. Wt: 342.5 g/mol
InChI Key: FDARAYGPTWGEEN-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone, also known as BOC-Diazepinone, is a synthetic compound that has gained significant attention in scientific research. BOC-Diazepinone is a diazepanone derivative, which has the potential to be used in various fields such as medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is not fully understood. However, it is known to interact with various biological targets, including proteins and enzymes. (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to bind to specific protein targets, including bromodomains and SH2 domains.
Biochemical and Physiological Effects:
(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Furthermore, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to have anti-inflammatory effects and reduce the levels of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is its versatility in various scientific research applications. (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is also relatively easy to synthesize, and the synthesis method is well-established. However, one of the limitations of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone in scientific research. One potential direction is the development of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone derivatives with improved solubility and potency. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone can be used in the development of novel cancer therapeutics and treatments for neurodegenerative disorders. Furthermore, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone can be used to study the function of various biological targets and their role in disease processes.

Synthesis Methods

The synthesis of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone involves the reaction of 4-benzyl-1,4-diazepan-2-one with (1R,2S)-2-(oxan-4-yl)cyclopropanecarboxylic acid in the presence of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. The resulting product is purified by column chromatography, and the BOC protecting group is removed using trifluoroacetic acid (TFA) to yield (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone.

Scientific Research Applications

(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of potential drug candidates. (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has also been used as a chemical probe to study the function of various biological targets, including protein-protein interactions and enzyme activity. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been used in chemical biology to study the cellular processes involved in diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-21(20-15-19(20)18-7-13-25-14-8-18)23-10-4-9-22(11-12-23)16-17-5-2-1-3-6-17/h1-3,5-6,18-20H,4,7-16H2/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDARAYGPTWGEEN-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2C3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)[C@@H]2C[C@H]2C3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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